
4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and synthetic chemistry. It features a phenol group substituted with a methoxy group at the 2-position and a hydrazinylmethyl group at the 4-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with hydrazine hydrate in an appropriate solvent such as ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(chloromethyl)-2-methoxyphenol in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and add hydrochloric acid to precipitate the hydrochloride salt.
- Filter and purify the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential biological activities. Hydrazine derivatives are known for their applications in developing pharmaceuticals, including anticancer and antimicrobial agents.
Industry
In material science, the compound’s unique structure can be utilized in the development of novel materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride involves interactions with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, potentially inhibiting enzyme activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydrazinylmethyl)benzonitrile hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-(Hydrazinylmethyl)benzenesulfonamide hydrochloride
Uniqueness
4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride is unique due to the presence of both a methoxy group and a hydrazinylmethyl group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H13ClN2O2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(5-10-9)2-3-7(8)11;/h2-4,10-11H,5,9H2,1H3;1H |
InChI Key |
PZSGTTWYGMLQIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol](/img/structure/B15046225.png)
![3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15046239.png)
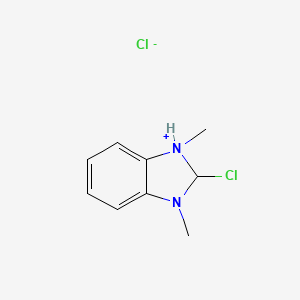
![Methyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15046246.png)
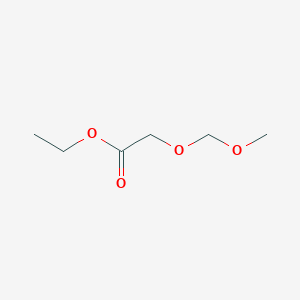


![6-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B15046271.png)


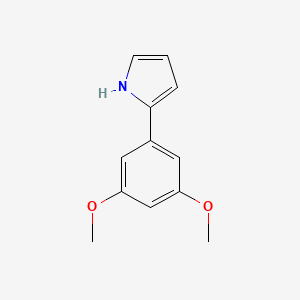
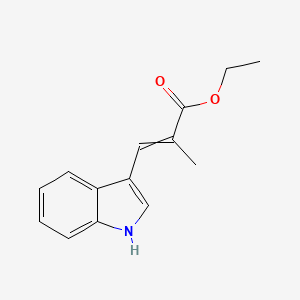
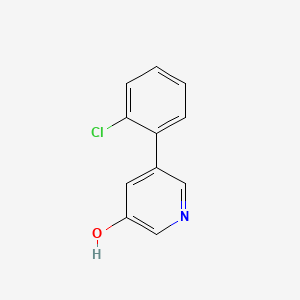
![[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B15046308.png)
